An In-Depth Technical Guide to the Metabolic Conversion of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) to Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)
An In-Depth Technical Guide to the Metabolic Conversion of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) to Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)
Executive Summary
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is an organophosphate flame retardant ubiquitously found in consumer products, leading to widespread human exposure.[1] Understanding its metabolic fate is critical for assessing its toxicological risk. This technical guide provides a comprehensive overview of the metabolic transformation of TDCPP to its primary and specific metabolite, Bis(1,3-dichloro-2-propyl) phosphate (BDCPP).[2][3] We will explore the core enzymatic pathways, detail field-proven experimental methodologies for studying this conversion, and present the analytical techniques for robust quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and environmental health.
Part 1: Introduction to TDCPP and its Toxicological Context
Chemical Profile and Widespread Use
TDCPP (CAS 13674-87-8) is a chlorinated organophosphate ester used extensively as an additive flame retardant in polyurethane foams, plastics, and resins found in furniture, automotive components, and electronics.[2][4] As an additive, it is not chemically bound to the polymer matrix and can leach into the environment, leading to its accumulation in indoor dust and subsequent human exposure through ingestion, inhalation, and dermal contact.[1][5]
Toxicological Significance and Human Health Concerns
The pervasive nature of TDCPP exposure is a significant public health concern. Biomonitoring studies confirm that its primary metabolite, BDCPP, is detectable in the urine of over 90% of the U.S. population.[6][7] Epidemiological and toxicological studies have linked TDCPP exposure to a range of adverse health effects. These include disruption of lipid and glucose metabolism, with sex-specific associations observed between urinary BDCPP levels and metabolic syndrome in human populations.[6][8][9][10] Furthermore, TDCPP has demonstrated genotoxic and carcinogenic potential in multiple in vitro and in vivo models, raising concerns about its long-term health risks.[1][11][12]
BDCPP: The Definitive Biomarker of TDCPP Exposure
The scientific consensus identifies Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) as the main, compound-specific metabolite of TDCPP.[2][13][14] Its specificity is a key advantage in biomonitoring; no other known organophosphate flame retardant is transformed or hydrolyzed to BDCPP, making it an unambiguous indicator of TDCPP exposure.[2][4] Consequently, the accurate quantification of urinary BDCPP is the gold standard for assessing human exposure levels in epidemiological and clinical research.[15]
Part 2: The Core Metabolic Pathway: TDCPP to BDCPP
The biotransformation of TDCPP is a classic example of Phase I xenobiotic metabolism, primarily aimed at increasing the compound's polarity to facilitate its excretion.
The Central Role of the Cytochrome P450 (CYP) System
The conversion of TDCPP to BDCPP is predominantly an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[16][17] In vitro studies using human liver microsomes (HLMs) have confirmed that CYP isoforms are the primary drivers of this reaction.[18]
Expert Insight: The focus on the liver as the primary metabolic site is due to the high concentration and broad substrate specificity of CYP enzymes located in the endoplasmic reticulum of hepatocytes. While other tissues express CYPs, the liver's role in first-pass metabolism following ingestion makes it the most critical organ for the biotransformation of xenobiotics like TDCPP.
Computational and experimental data point towards CYP3A4 as a major isoform responsible for TDCPP metabolism, owing to its high abundance in the human liver and its large, accommodating active site.[16][18] The mechanism proceeds via an oxidative dealkylation pathway:
-
C-Hydroxylation: The reaction is initiated by a CYP enzyme, likely Compound I (Cpd I), which abstracts a hydrogen atom from the carbon alpha to the ester oxygen (Cα).[16]
-
Intermediate Formation: This creates an unstable radical intermediate.[16]
-
Intramolecular O-dealkylation: This intermediate rapidly rearranges, leading to the cleavage of the carbon-oxygen bond of the phosphate ester. This step effectively removes one of the 1,3-dichloro-2-propyl groups, which is subsequently metabolized, while leaving a hydroxyl group on the phosphate backbone, thus forming BDCPP.[16]
Metabolic Pathway Diagram
Caption: Primary metabolic pathway of TDCPP to its main metabolite, BDCPP.
Part 3: Experimental Methodologies for Studying TDCPP Metabolism
A robust understanding of TDCPP metabolism relies on well-designed in vitro assays coupled with highly sensitive analytical methods.
In Vitro Metabolism Protocol: Human Liver Microsome (HLM) Assay
The HLM assay is a cornerstone for metabolic studies because microsomes are enriched with Phase I enzymes like CYPs.[19][20] This protocol provides a self-validating system to determine the metabolic stability of TDCPP.
Rationale for Protocol Design:
-
NADPH-Generating System: CYPs require NADPH as a cofactor. An enzymatic regenerating system is used to ensure a constant supply throughout the incubation, preventing cofactor depletion from becoming a rate-limiting factor.
-
Temperature Control: Incubations are performed at 37°C to mimic physiological conditions.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates proteins and halts all enzymatic activity instantly.
Step-by-Step HLM Incubation Protocol:
-
Prepare Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
TDCPP stock solution in a suitable solvent (e.g., DMSO).
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).
-
NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Termination Solution: Acetonitrile, chilled to -20°C.
-
-
Pre-Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH-regenerating system, and HLM solution.
-
Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
-
Initiate Reaction:
-
Add TDCPP stock solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM). The final concentration of organic solvent should be kept low (<1%) to avoid inhibiting enzyme activity.
-
Vortex gently to mix. This marks time zero (T=0).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a separate tube containing 2-3 volumes of the cold termination solution and an internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Analytical Quantification Protocol: LC-MS/MS Analysis of BDCPP
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its exceptional sensitivity and selectivity, allowing for the detection of low concentrations of BDCPP in complex biological matrices like urine or microsomal incubates.[2][15][21]
Rationale for Protocol Design:
-
Solid-Phase Extraction (SPE): This step is crucial for urine samples to remove interfering matrix components (salts, urea) and to concentrate the analyte, thereby enhancing sensitivity. A mixed-mode anion exchange is often used for effective cleanup.[15][22]
-
Isotope-Labeled Internal Standard: A mass-labeled internal standard (e.g., d10-BDCPP) is added at the beginning of sample preparation. It co-elutes with the analyte and corrects for any analyte loss during extraction and for variations in instrument response (matrix effects), ensuring accurate quantification.
-
Negative Ionization Mode: BDCPP contains a phosphate group that is readily deprotonated, making it highly suitable for analysis using negative mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[2][21]
Step-by-Step LC-MS/MS Protocol:
-
Sample Preparation (Urine):
-
Spike a known volume of urine (e.g., 1 mL) with the mass-labeled internal standard.
-
Perform enzymatic deconjugation (e.g., using β-glucuronidase/sulfatase) if conjugated metabolites are of interest.
-
Apply the sample to a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with appropriate solvents (e.g., water, methanol) to remove interferences.
-
Elute the analyte (BDCPP) with a solvent mixture (e.g., methanol with a small percentage of formic acid or ammonia).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., Kinetex XB-C18).[21]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is used to separate BDCPP from other components.
-
-
MS/MS Detection:
-
Ionization Source: ESI or APCI, negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both BDCPP and its labeled internal standard to ensure confident identification and quantification.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying TDCPP metabolism in vitro.
Part 4: Quantitative Data and Interpretation
The methodologies described yield quantitative data crucial for risk assessment. Below are tables summarizing typical findings from metabolic stability assays and human biomonitoring studies.
Table 1: Summary of In Vitro Metabolic Transformation of TDCPP
| System | Incubation Time (min) | % TDCPP Transformed | Key Finding | Reference |
|---|---|---|---|---|
| Rat Liver Microsomes (+NADPH) | 30 | 43% | Demonstrates rapid, NADPH-dependent metabolism. | [22] |
| Chicken Embryonic Hepatocytes | 36 hours | ~100% | Complete conversion to BDCPP in a cellular model. | [23][24] |
| Human Liver Microsomes | Not Specified | High Activity | CYP3A4 identified as the most active isoform. |[18] |
Table 2: Representative Concentrations of BDCPP in Human Urine
| Population | Sample Size (n) | Concentration Range | Geometric Mean (GM) | Reference |
|---|---|---|---|---|
| Non-occupationally exposed adults (USA) | 9 | 46 - 1,662 pg/mL | 147 pg/mL | [15][22] |
| Adult men (USA) | 33 | 0.0327 - 0.384 ng/mL | Not Specified | [4] |
| Mice (100 mg/kg/day TDCPP dose) | Not Specified | ~355,000 ng/mL | Not Applicable |[6] |
Expert Insight: The significant difference in BDCPP concentrations between the general human population and high-dose animal studies highlights the importance of dose-response relationships in toxicology.[6][15] While high-dose studies are essential for identifying hazards, low-dose data from biomonitoring is crucial for assessing real-world risk. The saturation of metabolic or elimination pathways at very high doses, as suggested in mouse studies, is a critical consideration for extrapolating animal data to humans.[6]
Part 5: Conclusion and Future Directions
The metabolic pathway from TDCPP to its specific biomarker BDCPP is a well-characterized, CYP-mediated oxidative process. The established methodologies, combining in vitro HLM assays with sensitive LC-MS/MS analysis, provide a robust framework for investigating the kinetics of this transformation and for conducting human exposure assessments.
The data unequivocally show that human exposure to TDCPP is widespread and that its metabolism is efficient. Future research should focus on several key areas:
-
Polymorphisms: Investigating how genetic variations in key metabolizing enzymes like CYP3A4 affect the rate of BDCPP formation and potential susceptibility to TDCPP toxicity.
-
Metabolite Activity: While TDCPP itself is the primary actor in observed toxicity, further studies are needed to fully characterize the biological activity of BDCPP and other minor metabolites.[23]
-
Complex Mixtures: Assessing how co-exposure to other environmental chemicals may influence TDCPP metabolism through induction or inhibition of CYP enzymes.
This guide provides the foundational knowledge and technical protocols necessary for scientists to further unravel the complexities of TDCPP metabolism and its implications for human health.
References
-
Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. (2023). MDPI. [Link]
-
Organophosphorus flame retardants and their metabolites in paired human blood and urine. (2023). ScienceDirect. [Link]
-
Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. (2023). Toxicology Letters. [Link]
-
A critical review of human internal exposure and the health risks of organophosphate ester flame retardants and their metabolites. (2020). Taylor & Francis Online. [Link]
-
Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey. (2024). Frontiers in Endocrinology. [Link]
-
Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine. (2019). PubMed. [Link]
-
Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450. (2022). PMC. [Link]
-
Metabolic Stability of Eight Airborne OrganoPhosphate Flame Retardants (OPFRs) in Human Liver, Skin Microsomes and Human Hepatocytes. (2025). ResearchGate. [Link]
-
ANALYSIS OF THE FLAME RETARDANT METABOLITE BIS (1,3-DICHLOROISOPROPYL) PHOSPHATE (BDCPP) IN URINE. (N.D.). semspub.epa.gov. [Link]
-
Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. (2025). ResearchGate. [Link]
-
Metabolomics Reveals That tris(1,3-dichloro-2-propyl)phosphate (TDCPP) Causes Disruption of Membrane Lipids in Microalga Scenedesmus Obliquus. (2020). PubMed. [Link]
-
Time-dependent effects of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) on mRNA expression, in vitro and in ovo, reveal optimal sampling times for rapidly metabolized compounds. (2014). PubMed. [Link]
-
Time‐dependent effects of the flame retardant tris(1,3‐dichloro‐2‐propyl) phosphate (TDCPP) on mRNA expression, in vitro and in ovo, reveal optimal sampling times for rapidly metabolized compounds. (2014). Oxford Academic. [Link]
-
Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. (2011). PubMed. [Link]
-
Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals. (N.D.). NCBI Bookshelf. [Link]
-
Determination of bis(1,3-dichloropropyl) phosphate in urine by LC. (2024). ZORA. [Link]
-
Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells. (2022). MDPI. [Link]
-
Is the PentaBDE Replacement, Tris (1,3-dichloro-2-propyl) Phosphate (TDCPP), a Developmental Neurotoxicant? Studies in PC12 Cells. (2011). PMC. [Link]
-
A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry. (2025). ResearchGate. [Link]
-
Mechanisms of Sex-specific Metabolic Disruption Caused by Organophosphate Flame Retardant Exposure. (2024). University of Kentucky. [Link]
-
Precision Biotransformation of Emerging Pollutants by Human Cytochrome P450 Using Computational–Experimental Synergy: A Case Study of Tris(1,3-dichloro-2-propyl) Phosphate. (N.D.). ResearchGate. [Link]
-
Disposition of the flame retardant, tris(1,3-dichloro-2-propyl) phosphate, in the rat. (2014). OSTI.GOV. [Link]
-
ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2011). PMC. [Link]
-
Degradation and detoxification mechanisms of organophosphorus flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) during electrochemical oxidation process. (N.D.). ScienceDirect. [Link]
-
tris(1,3-dichloro-2-propyl) phosphate. (2011). Regulations.gov. [Link]
-
Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice. (2023). ScienceDirect. [Link]
-
Bioconcentration, Metabolism and Neurotoxicity of the Organophorous Flame Retardant 1,3-dichloro 2-propyl phosphate (TDCPP) to Zebrafish. (2025). ResearchGate. [Link]
-
Evidence on the Carcinogenicity of Tris (1,3-Dichloro-2-Propyl) Phosphate. (2011). OEHHA. [Link]
-
Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450. (2022). ResearchGate. [Link]
-
Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line. (2025). PubMed. [Link]
-
Draft Screening Assessment Certain Organic Flame Retardants Substance Grouping 2-Propanol, 1-chloro-, phosphate (3:1) (TCPP). (2016). Canada.ca. [Link]
-
glutathione S-transferase. (2024). YouTube. [Link]
-
Disruption of the Reproductive–Metabolic–Aging Signaling Cascade by Organophosphate Esters: Comparative Toxicity of Tris(1,3-dichloro-2-propyl) phosphate and Bis(1,3-dichloro-2-propyl) phosphate in Caenorhabditis elegans. (2025). ACS Publications. [Link]
-
bis(1,3-Dichloro-2-propyl) phosphate (BDCPP) (Compound). (N.D.). Exposome-Explorer. [Link]
-
Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants. (2018). Frontiers. [Link]
-
Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. (2023). MDPI. [Link]
-
Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (2025). MDPI. [Link]
-
Glutathione s-transferase – Knowledge and References. (N.D.). Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - bis(1,3-Dichloro-2-propyl) phosphate (BDCPP) (Compound) [exposome-explorer.iarc.fr]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Organophosphorus flame retardants and their metabolites in paired human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. dioxin20xx.org [dioxin20xx.org]
- 22. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Time-dependent effects of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) on mRNA expression, in vitro and in ovo, reveal optimal sampling times for rapidly metabolized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
